molecular formula C21H21NO B119950 (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol CAS No. 153322-12-4

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Cat. No. B119950
M. Wt: 303.4 g/mol
InChI Key: KKJGAZRIFJEPKA-RTWAWAEBSA-N
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Description

“(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol” is a chemical compound with the molecular formula C21H21NO and a molecular weight of 303.405 . It is used in proteomics research and has diverse applications, ranging from drug synthesis to organic catalysis.


Molecular Structure Analysis

The molecular structure of “(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol” is represented by the SMILES string: C1=CC=C (C=C1)CN [C@H] (C2=CC=CC=C2) [C@H] (C3=CC=CC=C3)O . This indicates the presence of a benzyl group (C6H5CH2), an amino group (NH2), and two phenyl groups (C6H5) attached to a chiral carbon atom, along with an alcohol group (OH).


Physical And Chemical Properties Analysis

The boiling point of “(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol” is 465.9ºC at 760mmHg, and its density is 1.132g/cm3 .

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Pellissier (2011) highlights the significance of catalytic non-enzymatic kinetic resolution (KR) in the synthesis of chiral compounds. This process, which involves the selective reaction of one enantiomer from a racemic mixture, has been facilitated by the development of chiral catalysts for asymmetric reactions. The review discusses various compounds, including alcohols, epoxides, and amines, that have been resolved through catalytic non-enzymatic KR, indicating the broad utility of chiral molecules like (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol in asymmetric organic synthesis (Pellissier, 2011).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) explore the applications of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, where the simple structure and self-assembly behavior of BTAs have found applications in nanotechnology, polymer processing, and biomedical fields. This highlights the role of structurally simple yet functionally rich molecules like (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol in the design of new materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

Material Science

Segura, Juárez, Ramos, and Seoane (2015) review the use of Hexaazatriphenylene (HAT) derivatives in material science for applications such as semiconductors, sensors, and liquid crystals. This demonstrates the utility of complex organic molecules in developing new materials for technological applications (Segura et al., 2015).

properties

IUPAC Name

(1S,2R)-2-(benzylamino)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGAZRIFJEPKA-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428013
Record name (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

CAS RN

153322-12-4
Record name (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153322-12-4
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